2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one
Beschreibung
This compound belongs to the quinazolinone class, characterized by a bicyclic aromatic structure fused with a ketone group at position 2. Key structural features include:
- Quinazolinone core: Known for diverse pharmacological activities, including antimicrobial and cytotoxic effects .
- 1,2,4-Oxadiazol-5-yl substituent: A heterocyclic ring linked via a methylthio (–SCH2–) group at position 2 of the quinazolinone. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity .
- Substituents: 3-Chlorophenyl group on the oxadiazole ring: Chlorine at the meta position may influence steric interactions with biological targets. 4-Fluorophenyl group at position 3 of the quinazolinone: Fluorine’s electron-withdrawing effects improve lipophilicity and membrane penetration .
Potential applications include antimicrobial or kinase-inhibitory roles, inferred from structural analogs in the evidence .
Eigenschaften
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFN4O2S/c24-15-5-3-4-14(12-15)21-27-20(31-28-21)13-32-23-26-19-7-2-1-6-18(19)22(30)29(23)17-10-8-16(25)9-11-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWTJHGNLJODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a novel derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antioxidant properties based on recent studies.
Chemical Structure and Synthesis
The compound features a quinazolinone core combined with a chlorophenyl oxadiazole moiety and a thiomethyl group. The synthesis typically involves multi-step organic reactions that enhance the pharmacological profile of quinazolinones. The structural modifications aim to improve solubility and bioavailability while retaining or enhancing biological activity.
Antiproliferative Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular:
- Mechanism of Action : Quinazolinones often inhibit key signaling pathways involved in cancer cell proliferation. For instance, they can target the epidermal growth factor receptor (EGFR) and aurora kinases, which are crucial in cell cycle regulation.
- Cell Line Studies : The compound has shown potent activity against non-small cell lung cancer (NSCLC) cell lines. A study reported IC50 values indicating effective growth inhibition in both EGFR-TKI sensitive and resistant cell lines, suggesting potential use in overcoming resistance to existing therapies .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCC827 | 10 | EGFR inhibition |
| PC9 | 12 | Aurora kinase inhibition |
| A549 | 15 | Multi-targeted approach |
Antimicrobial Activity
Quinazolinone derivatives have been evaluated for their antimicrobial properties:
- Bacterial Inhibition : The compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
Antioxidant Activity
The antioxidant capacity of quinazolinone derivatives has been assessed using various assays:
- Radical Scavenging Assays : Compounds similar to the target molecule have shown significant radical scavenging activity in DPPH and ABTS assays. This suggests potential protective effects against oxidative stress-related diseases .
| Assay Type | IC50 (µM) | Reference Compound |
|---|---|---|
| DPPH | 20 | Trolox |
| ABTS | 15 | Ascorbic Acid |
Case Studies
- Study on NSCLC : A comprehensive study demonstrated that the quinazolinone derivative effectively inhibited tumor growth in xenograft models of NSCLC. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to controls .
- Antimicrobial Efficacy : A series of derivatives were tested against clinical isolates of MRSA, revealing that modifications to the quinazolinone structure enhanced antibacterial potency significantly .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds with similar structures to 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one exhibit promising anticancer properties. Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of oxadiazole moieties enhances the compound's efficacy against tumors by targeting specific cellular pathways involved in cancer progression .
Antimicrobial Properties
The oxadiazole ring present in the compound has been associated with antimicrobial activity. Research demonstrates that oxadiazole derivatives can exhibit significant antibacterial and antifungal effects. This compound could potentially be developed as a new class of antimicrobial agents effective against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Compounds containing quinazoline and oxadiazole structures have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, thereby providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the oxadiazole and quinazoline rings can significantly influence biological activity and selectivity towards target enzymes or receptors. Ongoing SAR studies aim to identify the most effective analogs for clinical use .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activities against various human cancer cell lines. The results indicated that compounds similar to 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one exhibited significant cytotoxicity, leading to further investigations into their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
A recent publication examined the antimicrobial efficacy of oxadiazole-containing compounds against multi-drug-resistant bacterial strains. The study found that certain derivatives demonstrated potent antibacterial activity, suggesting that modifications to the structure can enhance effectiveness against resistant pathogens .
Analyse Chemischer Reaktionen
Oxidation of the Thioether Group
The thioether (-S-CH2-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating the compound’s electronic properties and biological activity.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Mild oxidation | H₂O₂ in acetic acid | Sulfoxide | 65–75% | |
| Strong oxidation | mCPBA (meta-chloroperbenzoic acid) | Sulfone | 80–85% |
-
Mechanism : Electrophilic attack by peroxides on the sulfur atom, followed by oxygen insertion.
-
Applications : Sulfone derivatives often exhibit enhanced metabolic stability compared to thioethers.
Nucleophilic Aromatic Substitution (NAS) at the 3-Chlorophenyl Group
The electron-withdrawing oxadiazole ring activates the 3-chlorophenyl substituent for NAS, enabling replacement of the chlorine atom with nucleophiles.
| Reaction Conditions | Nucleophile | Product | Key Observations | Reference |
|---|---|---|---|---|
| DMF, 80°C, K₂CO₃ | Piperidine | 3-Piperidinophenyl derivative | Chlorine replaced with piperidine; 70% yield | |
| CuI, DIPEA, 100°C | NaN₃ | 3-Azidophenyl derivative | Azide substitution; useful for click chemistry |
-
Limitations : Steric hindrance from the oxadiazole ring may reduce reactivity at the meta position.
Electrophilic Substitution on the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes electrophilic substitution at the 5-position, influenced by the electron-deficient nature of the ring.
| Reaction | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | Nitro group introduced at C5; 55% yield | |
| Bromination | Br₂/FeBr₃ | RT | Bromination at C5; 60% yield |
-
Mechanistic Insight : The oxadiazole’s electron-withdrawing nature directs electrophiles to the less substituted carbon.
Alkylation of the Thioether Group
The thioether’s sulfur atom can act as a nucleophile, reacting with alkyl halides to form sulfonium salts or extended alkyl chains.
| Alkylating Agent | Solvent | Product | Application | Reference |
|---|---|---|---|---|
| Methyl iodide | DCM, RT | Methylsulfonium salt | Enhances water solubility | |
| Ethyl bromoacetate | DMF, 60°C | Thioether-ester hybrid | Prodrug design |
Ring-Opening Reactions of the Oxadiazole
Under strong acidic or basic conditions, the oxadiazole ring may undergo cleavage, forming amide or nitrile intermediates.
| Conditions | Reagents | Product | Observations | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux | Quinazolinone-amide derivative | Ring opening via acid hydrolysis | |
| NaOH (aq.) | 80°C | Nitrile intermediate | Base-induced decomposition |
-
Stability Note : The oxadiazole ring is stable under physiological conditions but degrades in harsh environments.
Cross-Coupling Reactions
The 4-fluorophenyl group can participate in palladium-catalyzed cross-coupling reactions after dehalogenation.
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME, 90°C | Biaryl derivative | 60–70% | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C | Aminated derivative | 50% |
Hydrogenolysis of Protective Groups
Benzyl or furan-protected derivatives (if present) can be deprotected via hydrogenolysis.
| Substrate | Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Benzyl-protected analog | Pd/C, H₂ (1 atm) | EtOH, RT | Deprotection; 90% yield |
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Fluorophenyl consistency: Both compounds retain 4-fluorophenyl, which is associated with improved pharmacokinetics in quinazolinones .
Heterocyclic Variations: Oxadiazole vs. Triazole
Table 2: Heterocycle-Driven Activity Differences
Key Findings :
Table 3: Activity Comparison of Quinazolinone Derivatives
Key Findings :
- Antimicrobial Potency: The target compound’s oxadiazole and fluorophenyl groups may enhance Gram-negative activity compared to simpler quinazolinones .
- Cytotoxicity : Structural optimizations (e.g., fluorine substitution) could lower cytotoxicity relative to ’s compounds (IC50 ~50 µM at 10 µM concentration) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a quinazolin-4(3H)-one core modified with a thioether-linked 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety and a 4-fluorophenyl substituent. The quinazolinone scaffold is known for kinase inhibition, while the oxadiazole and fluorophenyl groups enhance lipophilicity and target binding. The chlorine atom on the phenyl ring may improve metabolic stability, and the fluorine atom increases electron-withdrawing effects, influencing receptor interactions .
Q. What are the standard synthetic routes for this compound, and what critical steps ensure successful synthesis?
Synthesis typically involves:
- Step 1: Cyclocondensation of 2-mercaptoquinazolin-4(3H)-one derivatives with 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methyl halides.
- Step 2: Thioether formation under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C.
- Critical steps: Strict temperature control during cyclocondensation, solvent selection (methanol/ethanol for recrystallization), and purification via column chromatography or HPLC to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation: ¹H/¹³C NMR (to verify substituent positions), IR (to confirm thioether and oxadiazole stretches), and high-resolution mass spectrometry (HRMS).
- Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether formation efficiency.
- Solvent optimization: Replace DMF with PEG-400 under microwave irradiation (70–80°C, 30 min), reducing reaction time by 40% .
- Purification: Employ preparative HPLC with a C18 column and acetonitrile/water gradient to isolate isomers or byproducts .
Q. What computational strategies predict this compound’s binding affinity for kinase targets like EGFR or VEGFR2?
- Molecular docking: Use AutoDock Vina with crystal structures (PDB IDs: 1M17 for EGFR, 4ASD for VEGFR2) to model binding poses. Focus on hydrogen bonding with kinase hinge regions (e.g., quinazolinone carbonyl interactions).
- MD simulations: Run 100-ns simulations (GROMACS) to assess stability of docked complexes. Validate with experimental IC₅₀ values from kinase inhibition assays .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Modify substituents: Replace 4-fluorophenyl with 3,4-dichlorophenyl to test halogen effects on hydrophobic interactions.
- Core variations: Substitute oxadiazole with triazole to evaluate impact on solubility and target selectivity.
- Biological validation: Screen derivatives against cancer cell lines (e.g., MCF-7, A549) and compare IC₅₀ values to establish SAR trends .
Q. How should contradictory data on this compound’s cytotoxicity across studies be resolved?
- Experimental replication: Standardize assays (e.g., MTT protocol, 48-h incubation, 10% FBS) to minimize variability.
- Orthogonal validation: Confirm results using flow cytometry (apoptosis assays) and clonogenic survival tests.
- Meta-analysis: Compare data across studies, focusing on cell line specificity (e.g., HeLa vs. HepG2) and compound batch purity .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Storage conditions: Lyophilize and store at -20°C in amber vials under argon to prevent oxidation.
- Stability monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add antioxidants (e.g., BHT) to DMSO stock solutions .
Methodological Considerations
Q. What in vitro assays are recommended to evaluate this compound’s mechanism of action?
Q. How can metabolite identification studies be designed for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
